molecular formula C6H8F2KNO2 B1407864 Potassium 1-(2,2-difluoroethyl)azetidine-3-carboxylate CAS No. 1795277-21-2

Potassium 1-(2,2-difluoroethyl)azetidine-3-carboxylate

Cat. No.: B1407864
CAS No.: 1795277-21-2
M. Wt: 203.23 g/mol
InChI Key: VFUQLRYFIVUDIG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 1-(2,2-difluoroethyl)azetidine-3-carboxylate is a fluorinated azetidine derivative. It is known for its unique chemical structure and properties, making it a valuable compound in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 1-(2,2-difluoroethyl)azetidine-3-carboxylate typically involves the reaction of 2,2-difluoroethylamine with azetidine-3-carboxylic acid under specific conditions. The reaction is carried out in the presence of a base, such as potassium hydroxide, to form the potassium salt of the compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Potassium 1-(2,2-difluoroethyl)azetidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

Major products formed from these reactions include various substituted azetidine derivatives, oxides, and reduced forms of the original compound .

Scientific Research Applications

Potassium 1-(2,2-difluoroethyl)azetidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The compound exerts its effects by acting as an agonist of the metabotropic glutamate receptor subtype 2 (mGluR2). This interaction modulates neurotransmitter release and synaptic plasticity, influencing various neurological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its potent agonistic activity on mGluR2, making it a valuable tool in neurological research and pharmaceutical development.

Properties

IUPAC Name

potassium;1-(2,2-difluoroethyl)azetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2.K/c7-5(8)3-9-1-4(2-9)6(10)11;/h4-5H,1-3H2,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUQLRYFIVUDIG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(F)F)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 1-(2,2-difluoroethyl)azetidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Potassium 1-(2,2-difluoroethyl)azetidine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Potassium 1-(2,2-difluoroethyl)azetidine-3-carboxylate
Reactant of Route 4
Potassium 1-(2,2-difluoroethyl)azetidine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Potassium 1-(2,2-difluoroethyl)azetidine-3-carboxylate
Reactant of Route 6
Potassium 1-(2,2-difluoroethyl)azetidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.